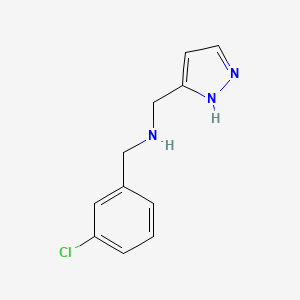
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as CPME, is a chemical compound that has been studied for its potential applications in various fields of scientific research.
科学的研究の応用
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been studied for its potential use as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood. It is believed to act as an agonist of the imidazoline I2 receptor, which is involved in the regulation of pain and inflammation. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. This compound has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed at therapeutic doses.
実験室実験の利点と制限
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have minimal toxicity in animal studies. This compound has also been shown to have good stability and solubility in various solvents. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which limits its potential applications. This compound also has limited water solubility, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. Further studies are needed to fully understand its mechanism of action and potential applications. This compound could be further studied as a potential drug candidate for the treatment of pain and inflammation. It could also be studied for its potential use as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions. Additionally, further studies could be conducted to improve the water solubility of this compound, which would make it more versatile for use in lab experiments.
合成法
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can be synthesized through a multi-step process involving the reaction of 3-chlorobenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting intermediate with 1H-pyrazole-5-carboxylic acid. The final product is obtained through a reduction reaction using sodium borohydride.
特性
IUPAC Name |
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-3-1-2-9(6-10)7-13-8-11-4-5-14-15-11/h1-6,13H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUASYNVHTLXRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)
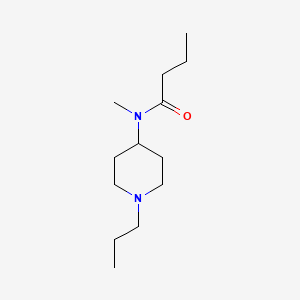
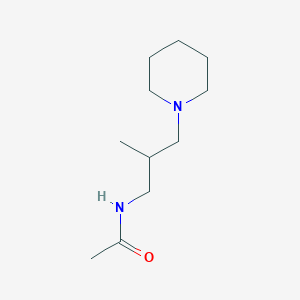
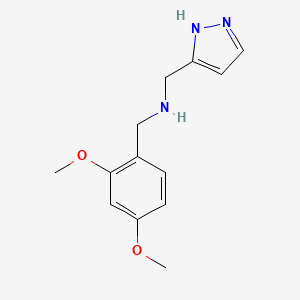
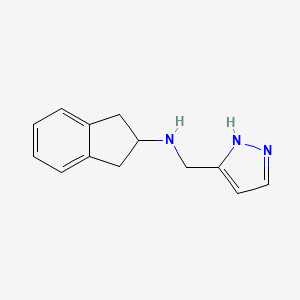
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)

